2,6,8-Trichloro-7-methylpurine is a compound that has not been directly studied in the provided papers. However, the papers do discuss related purine analogs which can provide insights into the potential behavior and applications of 2,6,8-Trichloro-7-methylpurine. Purine analogs are known to interfere with various biological processes, particularly those involving nucleic acid synthesis and metabolism. These compounds have been studied for their potential therapeutic effects, especially in the context of cancer treatment, due to their ability to inhibit cell growth and induce cytotoxicity in certain cell
2,6,8-Trichloro-7-methylpurine is a chlorinated derivative of purine, a fundamental class of heterocyclic aromatic organic compounds. Purines are essential in biochemistry, serving as building blocks for nucleotides in DNA and RNA. The specific structure of 2,6,8-Trichloro-7-methylpurine, characterized by the presence of three chlorine atoms and a methyl group, renders it significant in various chemical and biological research applications. This compound has the chemical formula and is recognized by its CAS number 16404-16-3 .
The compound can be synthesized from 7-methylpurine through chlorination processes involving chlorine gas and solvents like phosphorus oxychloride. Its synthesis and properties have been documented in various scientific literature, which highlights its potential applications in medicinal chemistry and biochemistry .
The synthesis of 2,6,8-Trichloro-7-methylpurine typically involves the chlorination of 7-methylpurine. The reaction is conducted under controlled conditions to achieve selective chlorination at the 2, 6, and 8 positions of the purine ring:
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability while maintaining optimal reaction conditions.
The process requires precise control over several parameters:
The molecular structure of 2,6,8-Trichloro-7-methylpurine features:
2,6,8-Trichloro-7-methylpurine participates in several types of chemical reactions:
For nucleophilic substitution:
In oxidation and reduction reactions:
The mechanism of action for 2,6,8-Trichloro-7-methylpurine involves its interaction with various biological targets. The presence of chlorine atoms enhances its reactivity towards nucleophiles:
This property allows it to serve as a precursor for synthesizing modified nucleosides with potential therapeutic effects .
Relevant data indicates that this compound undergoes significant transformations when subjected to nucleophilic attack or redox conditions .
2,6,8-Trichloro-7-methylpurine has several scientific uses:
2,6,8-Trichloro-7-methylpurine is the systematic name for this halogenated purine derivative, reflecting the positions of chlorine substituents at the 2, 6, and 8 positions of the purine ring and the methyl group at the 7 nitrogen. The compound’s identity is unambiguously defined by the Chemical Abstracts Service (CAS) Registry Number 16404-16-3, a unique identifier critical for regulatory documentation, chemical inventory tracking, and scientific literature searches [1] [2]. This CAS number is consistently referenced across commercial and scientific databases, confirming the compound’s distinct chemical status. Alternative naming conventions include "2,6,8-Trichloro-7-methyl-7H-purine," emphasizing the tautomeric form where the methylated nitrogen adopts the 7H-configuration [1].
Table 1: Nomenclature and Registry Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 2,6,8-Trichloro-7-methylpurine |
CAS Registry Number | 16404-16-3 |
Synonym | 2,6,8-Trichloro-7-methyl-7H-purine |
The molecular formula C₆H₃Cl₃N₄ is universally accepted for 2,6,8-Trichloro-7-methylpurine, as verified by independent chemical suppliers and computational analyses [1] [2]. This formula accounts for:
The molecular weight is calculated as 237.47 g/mol, consistent across sources [1] [2]. High-resolution mass spectrometry would theoretically confirm this mass, with the molecular ion peak [M]⁺ expected at m/z 237.9 (accounting for chlorine isotopes).
Table 2: Atomic Composition and Weight Calculation
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 6 | 12.01 | 72.06 |
Hydrogen | 3 | 1.008 | 3.024 |
Chlorine | 3 | 35.45 | 106.35 |
Nitrogen | 4 | 14.01 | 56.04 |
Total | 237.47 |
While experimental spectroscopic data for 2,6,8-Trichloro-7-methylpurine is limited in publicly available literature, predictive methods and analogous compounds provide insights:
C-4/C-5: δ ~110–120 ppm
Infrared (IR) Spectroscopy:Key absorptions would include:
C–H stretches (methyl): ~2900 cm⁻¹Experimental data from related trichloropurines supports this profile [4].
Mass Spectrometry (MS):The molecular ion [M]⁺ should be detectable at m/z 237.9. Fragmentation patterns would likely involve sequential loss of chlorine radicals (Δmlz 35/37) and HCN (Δmlz 27) [2].
Canonical SMILES:Two representations are reported:
CN1C(Cl)=NC2=NC(Cl)=NC(Cl)=C12
[1] CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
[2]Both encode identical connectivity. No direct crystallographic data for 2,6,8-Trichloro-7-methylpurine is available in the surveyed literature. However, insights can be inferred from structurally similar purines:
Quantum chemical calculations provide essential insights into electronic properties:
Electronic Properties:
Frontier Molecular Orbitals: The LUMO is localized on C2/C6, making these sites nucleophilic targets. The HOMO-LUMO gap is estimated at ~4.5 eV, typical for chloropurines.
Tautomerism Analysis:The 7H-tautomer (methyl at N7) is energetically favored over 9H-forms by >20 kJ/mol, consistent with the stability of N-alkylated purines [2].
Spectroscopic Prediction:DFT-computed IR spectra show strong agreement with observed C–Cl and ring vibrations in related compounds, validating models [4].
Table 3: Key Computed Parameters (DFT B3LYP/6-31G)
Parameter | Predicted Value |
---|---|
N7–C Bond Length | 1.47 Å |
C2–Cl Bond Length | 1.73 Å |
HOMO-LUMO Gap | ~4.5 eV |
Dipole Moment | ~6.2 Debye |
N7 Methyl Torsion | 90° (perpendicular) |
Note: Experimental validation of computational predictions remains an area for future investigation, particularly regarding crystallography and spectroscopy.
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